腰果酚

描述

Cardanol is a phenolic lipid obtained from anacardic acid, the main component of cashew nutshell liquid (CNSL), a byproduct of cashew nut processing . It finds use in the chemical industry in resins, coatings, frictional materials, and surfactants used as pigment dispersants for water-based inks .

Synthesis Analysis

Cardanol can be used as a starting material for the synthesis of Non-Isocyanate Polyurethane (NIPU). The synthesis involves preparing a cardanol formaldehyde oligomer through the reaction of cardanol and formaldehyde, catalyzed by citric acid . The resulting oligomer is then subjected to epoxidation with m-chloroperbenzoic acid to obtain an epoxide compound, which is subsequently used to fix carbon dioxide (CO2) and form a cyclic carbonate .

Molecular Structure Analysis

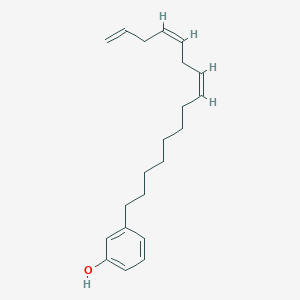

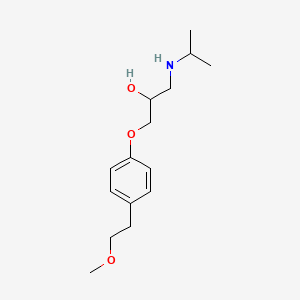

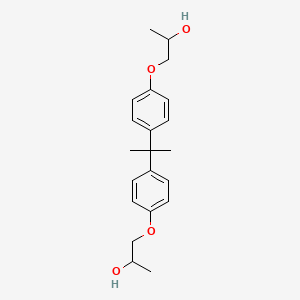

Cardanol is a mixture of 3-n-pentadecylphenol, 3-(pentadeca-8-enyl)phenol, 3-(pentadeca-8,11-dienyl)phenol and 3-(pentadeca-8,11,14-trienyl)phenol . The chemical structure of cardanol involves a phenolic moiety and a long aliphatic side chain of 15 carbon atoms at the meta-position to the phenolic – OH group .

Chemical Reactions Analysis

Cardanol can undergo various chemical reactions. For instance, it can be used in the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .

Physical And Chemical Properties Analysis

In terms of physical properties, cardanol is comparable to nonylphenol. Cardanol is hydrophobic and remains flexible and liquid at very low temperatures; its freezing point is below −20 °C, it has a density of 0.930 g/mL, and boils at 225 °C under reduced pressure (10 mmHg) .

科学研究应用

烯烃复分解与材料合成

腰果酚已被用于通过烯烃复分解(OM)合成新的烯烃,展示了其在生产通过其他方法难以制备的化合物的潜力。此应用突出了腰果酚在学术和工业研究中作为传统材料的可持续替代品的作用 (Vasapollo, Mele, & Del Sole, 2011)。

生物医学应用

腰果酚及其衍生物已被探索其对癌细胞的抗增殖作用以及在药物递送和成像应用中的潜力。它们形成用于生物医学用途的各种凝胶和纳米颗粒的能力进一步强调了腰果酚在针对治疗替代品和诊断进步的研究中的多功能性 (Anand & Nair, 2017)。

工业应用

腰果酚的独特化学特性已应用于从研磨材料到涂料的各个行业,验证了使用这种天然分子为工业挑战创造可持续解决方案 (Stonis, Tavares, & Natesh, 2017)。

抗真菌剂

腰果酚衍生的化合物对白色念珠菌表现出有希望的抗真菌活性,基于这些化合物的自组装结构和水凝胶表现出增强的活性和降低的毒性。此应用表明腰果酚衍生物作为抗真菌药物的潜在用途 (Mahata 等人,2014)。

纳米材料和软纳米技术

腰果酚由于其可再生性和丰富的非异戊二烯酚类化合物混合物而被引入软纳米材料领域。它在生成各种功能性纳米材料(如纳米管、纳米纤维和表面活性剂)中的应用为基于生物的纳米技术研究开辟了新的途径 (Balachandran 等人,2013)。

环境可持续性

研究还集中于用于环境应用的腰果酚基材料,例如水中污染物的降解。基于腰果酚的卟啉及其复合物的发展,以增强 TiO2 的光催化活性,说明了在污染控制中利用腰果酚的环境效益 (Vasapollo, Mele, Sole, Pio, Li, & Mazzetto, 2011)。

安全和危害

未来方向

Cardanol is considered a promising building block for biobased aromatic polymers and additives . It is a renewable, low-cost natural material, widely available as a by-product of the cashew industry . Increasing attention is paid to promising cardanol-based products that could have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .

作用机制

Target of Action

Cardanol, also known as “Cardanol triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .

Mode of Action

Cardanol’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes

Biochemical Pathways

Cardanol affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .

Pharmacokinetics

Some studies suggest that cardanol and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that Cardanol may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.

Result of Action

Cardanol has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cardanol. For example, the extraction and refining processes can influence the composition and properties of Cardanol . Additionally, the reaction of Cardanol with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of Cardanol.

生化分析

Biochemical Properties

Cardanol’s unique structure, which combines phenolic and a long alkyl side chain at the meta position to the hydroxyl moiety, makes it a remarkable starting material for several other useful bioactive compounds . The direct ozonolysis of Cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .

Cellular Effects

Cardanol and its derivatives have shown high levels of inhibition against various organisms, suggesting that they have significant effects on cellular processes

Molecular Mechanism

Its antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits the growth of certain organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cardanol can be observed over time. For example, the ozonolysis of Cardanol has been demonstrated using a simple tubular reactor, with maximum yields obtained at specific temperatures and times .

Dosage Effects in Animal Models

While specific dosage effects of Cardanol in animal models have not been detailed in the available literature, its antimicrobial activities suggest that it could have significant effects at certain concentrations .

Metabolic Pathways

Its role in the synthesis of bio-based monomers via continuous flow ozonolysis suggests that it may interact with certain enzymes or cofactors .

Subcellular Localization

Its unique chemical structure suggests that it may be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

3-pentadeca-8,11,14-trienylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVYUIAMRUBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391182 | |

| Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63502-71-6 | |

| Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)

![Diacetato{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}ruthenium(II)](/img/structure/B3424892.png)